Zeolite A

Description

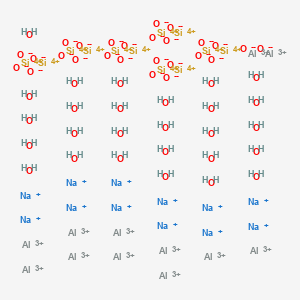

Structure

2D Structure

Properties

CAS No. |

68989-22-0 |

|---|---|

Molecular Formula |

Al12H54Na12O53Si12+44 |

Molecular Weight |

1839.1 g/mol |

IUPAC Name |

dodecaaluminum;dodecasodium;oxygen(2-);silicon(4+);heptacosahydrate |

InChI |

InChI=1S/12Al.12Na.27H2O.26O.12Si/h;;;;;;;;;;;;;;;;;;;;;;;;27*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q12*+3;12*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;26*-2;12*+4 |

InChI Key |

LVZAVNQYRZXWLS-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |

physical_description |

Dry Powder Fine white odorless powder; [Redox Pty MSDS] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Zeolite a

Hydrothermal Synthesis Pathways for Zeolite A Crystallization

Hydrothermal synthesis is the conventional method for producing this compound. This process typically involves preparing a reactive aluminosilicate (B74896) gel from sources of silica (B1680970) and alumina (B75360) in an alkaline aqueous solution, followed by heating in a sealed vessel (autoclave) under autogenous pressure. The precise control of synthesis parameters is critical for obtaining this compound with desired purity, crystallinity, and crystal size.

Mechanistic Studies of this compound Nucleation and Crystal Growth

The formation of zeolites during hydrothermal synthesis is a complex process involving dissolution of precursors, nucleation, and crystal growth. Nucleation, the initial formation of solid crystalline particles from the solution, is driven by supersaturation, which represents the difference between the actual concentration of zeolite precursors and their solubility equilibrium at a given temperature. mdpi.comencyclopedia.pub Elevating the temperature can increase entropy and chemical potential, facilitating supersaturation and promoting primary nucleation. mdpi.comencyclopedia.pub

Crystal growth occurs on the surface of these nuclei, with species from the solution integrating into the solid phase. encyclopedia.pub While classical crystallization mechanisms involve the addition of simple ions or small molecules, nonclassical mechanisms propose the assembly of more complex species like oligomers, clusters, and nanoparticles onto the growing crystal surface. oaepublish.com The presence of organic structure-directing agents (SDAs) and other ions like sodium and potassium can influence this growth process, although the exact mechanisms are still being fully elucidated. encyclopedia.pub

Kinetic studies investigate the rate of zeolite synthesis. For instance, the rate of zeolite synthesis reactions can be first order. doaj.org The crystallinity of synthesized zeolites can be affected by the hydrothermal crystallization temperature, with crystallinity potentially decreasing as temperature increases. doaj.org The variation in chemical compositions within the synthesis mixture can lead to differences in the morphology and crystallinity of the resulting zeolites. doaj.org

Influence of Synthesis Gel Composition on this compound Formation

The SiO₂/Al₂O₃ ratio in the synthesis gel is crucial. This compound typically has a Si/Al ratio of one in its framework. nih.gov While some studies have explored increasing this ratio using specific SDAs, the standard synthesis for this compound uses a ratio close to 1 or 2. nih.goveae.edu.euresearchgate.net An unusually high concentration of Al or Si in the mixture can slow down the crystallization process. nih.gov

Alkalinity, often expressed as the Na₂O/SiO₂ ratio or excess alkalinity, plays a vital role in controlling crystallization and product composition. iza-online.orgcolab.wsugm.ac.id Higher alkalinity can increase the rate of crystallization up to a point, beyond which it may decrease the transformation rate and stabilize metastable structures. colab.wsacs.org Alkalinity also generally decreases the Si/Al ratio of the zeolitic framework. colab.wsacs.org The pH of the synthesis solution, determined by the total alkali content and buffering equilibria, is also a critical parameter, with different zeolite types crystallizing within specific pH ranges. iza-online.org

The water content, represented by the H₂O/Na₂O ratio, also influences nucleation and crystallization by affecting alkalinity and the concentration of silicate (B1173343) and aluminate species. deswater.com A higher H₂O/Na₂O ratio decreases alkalinity, potentially reducing supersaturation and nucleation, leading to amorphous products. deswater.com Conversely, a lower ratio might lead to the co-crystallization of other phases alongside this compound. deswater.com

Alkali metal cations, such as Na⁺, are essential in this compound synthesis. They act as charge balancers for the negatively charged aluminosilicate framework. The type and concentration of alkali cations can influence the gel chemistry and crystallization process. Smaller alkali metal cations can exhibit structure-forming properties, while larger cations might have structure-breaking properties, potentially impeding nucleation and increasing crystallization time. rsc.org

Role of Structure-Directing Agents in this compound Morphology Control

Structure-directing agents (SDAs), also known as templates, are molecules or ions that influence the formation of specific zeolite frameworks and control crystal morphology during synthesis. rsc.orgucl.ac.ukacs.orgnih.gov While this compound can be synthesized without organic SDAs using only alkali metal cations, organic molecules, particularly quaternary ammonium (B1175870) cations, are often employed in zeolite synthesis to direct the formation of various structures and control properties like acidity and aluminum distribution. rsc.orgnih.gov

SDAs function by interacting with inorganic precursors, acting as an internal scaffold around which the zeolite framework is built. rsc.org Their size, shape, flexibility, hydrophilicity, and charge can influence not only the framework topology but also the crystallization kinetics and the final crystal morphology. rsc.orgdicp.ac.cn By influencing the relative growth rates along different crystallographic axes, SDAs can be used to manipulate the shape of zeolite crystals. acs.orgcapes.gov.brhpmpc.org For example, specific organic templates have been shown to alter the typical crystal shapes of other zeolites like ZSM-5. dicp.ac.cnmdpi.com The use of dual-OSDA systems, involving combinations of different SDAs, is an area of research exploring cooperative or competitive effects to enhance zeolite properties and control synthesis outcomes. rsc.org

Computational approaches are being used to understand how templates influence crystal growth by investigating their adsorption sites on different crystal surfaces. ucl.ac.ukresearchgate.net This research aims to enable the rational design of templates for targeted zeolite synthesis and morphology control. ucl.ac.uknih.govresearchgate.net

Green and Sustainable Synthesis Routes for this compound Production

Traditional hydrothermal synthesis of zeolites often involves significant water consumption and the use of potentially hazardous chemicals. As a result, there is growing interest in developing greener and more sustainable methods for this compound production.

Solvent-Free this compound Synthesis Approaches

Solvent-free synthesis approaches aim to minimize or eliminate the use of water or organic solvents in zeolite production, offering environmental and economic benefits such as reduced wastewater generation and increased space-time yields. mdpi.comgoogle.com

One such approach is dry gel conversion, where a solid mixture of precursors is heated to induce crystallization, often after mechanical activation like grinding or milling. mdpi.com Mechanochemical treatment of zeolite synthesis reagents has been shown to shorten synthesis time and reduce the need for solvents and organic SDAs. nih.govresearchgate.net Studies have demonstrated the synthesis of this compound through the mechanical activation of solid mixtures of metakaolin, sodium hydroxide (B78521), and aluminum oxide, followed by thermal treatment. researchgate.net Mechanochemical activation can lead to a significantly increased rate of crystallization compared to conventional batch synthesis. google.com

While some reports suggest the possibility of mechanosynthesis without subsequent high-temperature crystallization for certain zeolites, the most common solvent-free approaches for this compound still often involve a heating step after mechanical activation. nih.govresearchgate.net Automated milling techniques are being explored to make solvent-free synthesis more controlled and scalable for industrial production. mdpi.com

Utilization of Waste Materials as Precursors for this compound Fabrication (e.g., Kaolin (B608303), Fly Ash, Volcanic Ash)

Utilizing waste materials as alternative sources of silica and alumina for zeolite synthesis offers a sustainable approach to valorize industrial and agricultural by-products, reducing the reliance on virgin raw materials and mitigating waste disposal issues. eae.edu.eugeoscienceworld.orgbibliotekanauki.plmdpi.comcambridge.orgijisrt.com

Kaolin, a clay mineral rich in kaolinite (B1170537) (Al₂(Si₂O₅)(OH)₄), is a widely studied precursor for this compound synthesis due to its suitable Si/Al ratio (approximately 1:1) after calcination to form metakaolin. eae.edu.euresearchgate.netscientific.netscielo.br The synthesis typically involves calcining kaolin to obtain reactive metakaolin, followed by hydrothermal treatment with an alkaline solution, usually sodium hydroxide. eae.edu.euresearchgate.netgeoscienceworld.orgcambridge.org Studies have successfully synthesized highly crystalline this compound from various sources of kaolin and kaolin waste, optimizing parameters like calcination temperature, time, and hydrothermal treatment conditions. eae.edu.eugeoscienceworld.orgcambridge.org The use of kaolin waste from industrial processes, such as paper production, presents a significant environmental advantage. geoscienceworld.orgcambridge.orgscientific.net

Fly ash, a by-product of coal combustion, is another abundant aluminosilicate material that can be used for zeolite synthesis. bibliotekanauki.plmdpi.comijisrt.commdpi.comscienceasia.org Fly ash primarily consists of SiO₂ and Al₂O₃, although its composition can vary depending on the coal source. mdpi.comscienceasia.org Zeolites, including this compound, can be synthesized from fly ash through hydrothermal methods, often involving alkali fusion followed by hydrothermal treatment or direct hydrothermal reaction. mdpi.comscienceasia.org The Si/Al ratio of fly ash can be adjusted by adding external silica or alumina sources to favor the formation of specific zeolite phases like this compound or Na-X. scienceasia.org Impurities present in fly ash can influence the Si/Al ratio and the cation exchange capacity of the synthesized zeolites. mdpi.com

Volcanic ash, similar in composition to fly ash, also contains significant amounts of silica and alumina, making it a potential precursor for zeolite synthesis. mdpi.com The natural formation of zeolites from volcanic rocks under the influence of percolating water serves as an inspiration for synthesizing zeolites from volcanic ash through hydrothermal processes. mdpi.com

Other waste materials explored for zeolite synthesis include industrial solid wastes, such as those from aluminum melting processes, waste windshield glass, paper sludge ash, and oil shale ash. bibliotekanauki.plijisrt.commdpi.com These materials can be processed and subjected to hydrothermal treatment to yield zeolites like this compound or other types depending on the composition and synthesis conditions. bibliotekanauki.plmdpi.com

The utilization of these waste materials not only provides a cost-effective alternative to pure chemical precursors but also contributes to waste management and resource recovery, aligning with principles of a circular economy. geoscienceworld.orgbibliotekanauki.plcambridge.org

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a promising alternative to traditional hydrothermal methods for this compound production. This technique utilizes microwave irradiation to rapidly heat the synthesis mixture, leading to improved energy conduction and potentially smaller and more uniform zeolite crystals. researchgate.netnih.gov Microwave irradiation can stimulate the formation of new phases and accelerate the crystallization rate compared to conventional heating methods. eae.edu.eu

Studies have demonstrated the effectiveness of microwave-assisted techniques in converting metakaolin into this compound, achieving excellent CO2 adsorption capacity. researchgate.net Research indicates that microwave radiation can reduce activation energy and accelerate crystallization during the synthesis process. researchgate.net For instance, high crystallinity this compound has been synthesized by heating a reaction mixture for 2 hours at 85°C under a microwave hydrothermal system, a significantly shorter time compared to the 6-8 hours typically required by conventional methods. researchgate.net

The parameters of microwave irradiation, such as irradiation time, power, and Si/Al ratio, have been found to influence the synthesis of this compound. acs.org Longer reaction times with an adjusted Si/Al ratio can result in the formation of more crystalline this compound phases. acs.org Studies have also investigated the effect of microwave irradiation time on hydrothermally crystallized products, showing that irradiation time influences zeolite synthesis, and increasing the time can lead to phase transformation. acs.org

Emerging and Non-Conventional this compound Synthesis Techniques

Beyond conventional hydrothermal and microwave-assisted approaches, several emerging and non-conventional methodologies are being explored for the synthesis of this compound, often focusing on utilizing alternative raw materials or modifying reaction conditions to achieve specific material properties.

Alkali Fusion Methodologies for this compound Generation

The alkali fusion method is a technique that precedes conventional hydrothermal treatment in zeolite synthesis. mdpi.com This process involves fusing the raw material, often rich in silica and alumina like fly ash or kaolin, with a solid alkali, such as sodium hydroxide, which acts as an activator for zeolitization. eae.edu.eumdpi.commaden.org.tr This fusion step is typically carried out at high temperatures, often in the range of 500–650 °C. mdpi.com The fused product is then usually dissolved, often at room temperature, followed by a hydrothermal treatment for crystallization. researchgate.netunirioja.es

Alkali fusion can effectively convert mineral phases in starting materials into reactive sodium aluminosilicate. unirioja.es This method, followed by hydrothermal treatment, has been shown to produce crystalline zeolites within short crystallization times. unirioja.es Studies have successfully synthesized this compound using alkali fusion followed by hydrothermal processes, utilizing materials like coal fly ash as a substitute for conventional raw materials. researchgate.netatlantis-press.com Research on this compound synthesis from kaolin using alkali fusion has achieved high crystallinity, comparable to conventional hydrothermal methods. csic.es

Alkaline Activation Protocols for this compound Synthesis

Alkaline activation is a process that can lead to the formation of synthetic zeolites through crystallization. mdpi.com This method involves a polycondensation reaction resulting in new structures where the negative charge is balanced by monovalent cations from the alkaline activator, such as NaOH or KOH. mdpi.comugr.es The combined use of alkali metal silicate with alkali metal hydroxide can enhance the extent of the reaction. mdpi.com Alkali metal cations play a crucial role in controlling synthesis steps like curing and crystal formation. mdpi.com

Alkaline activation has been applied to various aluminosilicate sources, including clay minerals and feldspathoids, for zeolite synthesis since the mid-1930s. ugr.es While often conducted at elevated temperatures, research also explores alkaline activation at room temperature for applications like the consolidation of earthen architecture, where zeolite-like phases can form. ugr.es Studies on the alkaline activation of low-grade natural kaolin for this compound synthesis have investigated the effect of NaOH concentration and a two-step hydrothermal process involving alkaline activation to remove impurities and form an amorphous aluminosilicate gel prior to crystallization. scientific.net

Engineering of this compound Microstructures during Synthesis

Controlling the microstructure of this compound during synthesis is crucial for tailoring its properties for specific applications. This includes engineering the pore architecture to overcome diffusion limitations often associated with purely microporous materials.

Hierarchical Porosity Development during this compound Synthesis

Conventional zeolites, including this compound, possess microporous structures with pore sizes typically less than 1 nm. acs.orgmdpi.com While advantageous for molecular sieving and selective adsorption, the small pore size can lead to mass transfer limitations, particularly in catalytic reactions involving larger molecules. acs.orgmdpi.com To address this, significant effort has been directed towards synthesizing hierarchical porous zeolites that incorporate larger pores, such as mesopores (2-50 nm), alongside the intrinsic micropores. acs.orgmdpi.com This hierarchical structure provides improved diffusion pathways, enhancing accessibility to active sites and potentially reducing coke formation in catalytic applications. mdpi.comresearchgate.net

Several approaches have been developed to construct hierarchical porous zeolites. These can be broadly categorized into destructive (top-down) and constructive (bottom-up) methods. acs.orgmdpi.com Destructive approaches involve post-synthesis treatments like dealumination or desilication of larger zeolite crystals to create secondary porosity. acs.orgmdpi.com Constructive approaches involve synthesizing hierarchical structures directly, often employing hard templates (e.g., carbon nanotubes, polymers, silica beads) or soft templates (e.g., surfactants, organosilanes) during the synthesis process. acs.orgmdpi.com

While many methods rely on templates, research is also exploring template-free strategies for hierarchical pore size zeolite synthesis. acs.org The use of hierarchical structure-directing surfactants has been investigated for synthesizing zeolites with a mesopore-micropore hierarchy. researchgate.net The concentration of such additives in the synthesis medium can play a significant role in forming pure hierarchical materials. mdpi.com Simple and novel schemes for preparing hierarchical porous this compound have been introduced. researchgate.net The development of hierarchical porosity is important for promoting mass transport and improving the utilization of active sites in zeolites for various reactions. researchgate.net

Control of Crystal Size and Particle Distribution for this compound

Controlling the crystal size and particle size distribution of this compound is crucial for tailoring its properties for various applications. Researchers have explored numerous methods to achieve smaller mean particle sizes and narrower distributions, while also considering economic viability researchgate.net. Beyond conventional parameters like temperature, alkalinity, and water content, the influence of techniques such as microwaves, centrifuging, and ultrasonication has been investigated researchgate.net.

Studies have shown that modifying synthetic parameters significantly impacts the crystal size and uniformity of Linde Type A (LTA) zeolites, which include this compound researchgate.net. For instance, varying the ratio of tetramethylammonium (B1211777) hydroxide (TMAOH) to sodium hydroxide (NaOH) has a strong effect on crystal size; a higher TMAOH/NaOH ratio generally leads to smaller average crystal sizes researchgate.net. By adjusting this ratio, the average size of LTA zeolite crystals can be tuned from less than 100 nm to 1 μm with a uniform distribution researchgate.net.

Aging time of the synthesis solution also plays a significant role in influencing the average size and uniformity of LTA zeolite crystals for a given gel composition researchgate.net. Decreasing the SiO2/Al2O3 ratio has been observed to result in a narrower particle size distribution, although the yield dramatically decreases when this ratio drops below 1 researchgate.net. Lower crystallization temperatures tend to favor the formation of more nuclei, leading to smaller crystals researchgate.netdicp.ac.cn. The crystallization temperature has a more significant impact on nucleation than on crystal growth researchgate.net.

The use of ultrasonication during this compound synthesis has been found to achieve a narrower particle size distribution chalcogen.ro. While initially expected to disrupt nucleation and lead to smaller crystals, ultrasonication surprisingly did not decrease particle size in one study, although it resulted in different crystal morphologies compared to stirring researchgate.net. However, other research indicates that ultrasonic aging can lead to smaller particle sizes and narrower distributions, with longer sonication times resulting in smaller sizes and narrower distributions chalcogen.ro. This is attributed to acoustic cavitation generating high energy shock waves, increasing nucleation rates and promoting more uniform nucleation throughout the gel matrix chalcogen.ro.

Subjecting the zeolite batch to short periods of microwave radiation has been shown to yield a narrow particle size distribution with a small crystal size researchgate.net. The synergistic effect of some of these parameters can be coupled to obtain a mean crystal size of about 0.5 μm within a relatively short timeframe of 5-6 hours, which is considered tailorable for commercial synthesis researchgate.net.

Characterization techniques such as X-ray diffraction (XRD), laser scattering particle size analysis, scanning electron microscopy (SEM), EDAX, and energy-dispersive XRF are employed to analyze the synthesized zeolites and their particle properties researchgate.net.

Process Scale-Up Research for this compound Synthesis

Scaling up zeolite synthesis from laboratory to industrial scale presents significant challenges, requiring fundamental process design changes core.ac.uk. While micro-scale methods like the 2-step method and fusion assisted method have been successful, their direct scale-up is complicated by factors such as the presence of toxic elements in raw materials like fly ash and the generation of large quantities of liquid waste core.ac.uk.

The economic potential of synthesizing this compound on an industrial scale is promising due to its various industrial uses, including in detergents, polyvinyl chloride, and gas drying core.ac.uk. However, challenges like the energy-intensive fusion step in some methods and the time-consuming aging step in others need to be addressed for improved feasibility core.ac.uk.

Scale-up involves studying problems associated with transitioning from laboratory to large scales researchgate.net. For this compound synthesis, this has included scaling up from a laboratory volume of 100 ml to a pilot scale volume of 40 L researchgate.net. Utilizing industrial materials as silicon and aluminum sources without pretreatment can be a positive factor for the technical and economic feasibility of a commercial process researchgate.net.

Agitation plays an important role in the preparation of the synthesis mixture and during crystallization to ensure homogeneous temperature and concentration conditions researchgate.net. Mixing can influence various aspects of the reaction, including reagent dissolution, initial gel formation, gel break-up for crystalline structure initiation, and transport of species from the solution researchgate.net. High stirring speeds have been reported to form a more homogenous and less dense amorphous phase, potentially improving the crystallinity of the final crystals researchgate.net.

Reactor Design Considerations for Large-Scale this compound Production

Designing reactors for large-scale this compound production requires careful consideration of various factors to ensure efficiency, safety, and product quality. One significant challenge, particularly in methods like solvent-free synthesis, is the high viscosity of the starting raw material mixtures, which can be difficult for conventional stirring systems to handle sciengine.com. This necessitates the design of new reactor types capable of managing such viscous systems sciengine.com.

For pilot-scale synthesis, materials of construction must withstand the alkaline environment of concentrated sodium hydroxide at elevated temperatures researchgate.net. For instance, stainless steel type 316 has been selected for gelation reactors due to its resistance to such conditions researchgate.net. Reactor design also involves determining appropriate power requirements for stirring mechanisms to ensure proper mixing and suspension of particles researchgate.net. Pressure relief valves and temperature gauges are essential safety features for monitoring and controlling reaction conditions researchgate.net. Insulation, such as Rockwool, is used to minimize heat loss researchgate.net.

The transition from laboratory to industrial scale also involves maintaining structural integrity while scaling up production rsc.org. It is crucial to preserve the mesoporosity of zeolites at industrial scales, as this facilitates efficient reactant transport and enhances catalytic performance rsc.org. Shaping strategies are necessary to integrate zeolites into large-scale catalytic reactors while retaining their microporous volume and ensuring scalability and mechanical stability rsc.org. Extrudates for fixed-bed reactors and powders for fluidized beds are common forms, requiring careful attention to preserve macroporosity for optimal diffusion rsc.org.

Economic Feasibility Studies of Industrial this compound Synthesis

Economic feasibility studies are critical for assessing the viability of industrial this compound synthesis. These studies typically involve analyzing financial, technical, and marketing aspects e3s-conferences.org. Factors such as raw material costs, energy consumption, production capacity, and market demand are evaluated.

Utilizing sustainable and cost-effective raw materials, such as natural resources or waste materials like coal fly ash or kaolin, can significantly improve the economic feasibility of zeolite synthesis e3s-conferences.orgresearchgate.net. Using natural or waste raw materials can lead to reduced energy consumption, lower CO2 emissions, and decreased material costs compared to using chemical precursors . For example, using waste materials for zeolite fabrication offers advantages like land-space conservation and pollution mitigation .

Studies on the feasibility of synthetic zeolite production from natural kaolin have shown promising results, with positive net present values (NPV) and internal rates of return (IRR) exceeding typical interest rates, indicating the process can be feasible e3s-conferences.orgresearchgate.net. Different production capacities are analyzed to determine the most optimal scale researchgate.net.

The cost-effectiveness of industrial this compound synthesis is also linked to the efficiency of the process and the minimization of waste. Recycling of mother liquor, for instance, can effectively reduce raw material consumption and waste disposal costs unirioja.es.

Mother Liquor Recycling and Waste Minimization Strategies in this compound Synthesis

Mother liquor recycling is a key strategy for minimizing waste and reducing the consumption of water and alkali in zeolite synthesis . This approach involves recovering and reusing the liquid remaining after crystallization and filtration sci-hub.seresearchgate.net. Recycling the mother liquor can lead to the utilization of unutilized species, such as silicon species and Na+, which can remain at stable concentrations even after multiple recycling experiments sciopen.com.

Recycling mother liquor not only helps conserve resources but also enhances the purity and crystallinity of the synthesized zeolite phases . It can also suppress the formation of foreign phases, such as zeolite P, compared to reactions using pure NaOH solutions researchgate.net.

Various methods for recycling mother liquor exist for different zeolite types sci-hub.se. For this compound, recycling the mother liquor, especially from commercial production, can serve as a source of alkalinity and contribute to the synthesis of a cost-effective product researchgate.net. Recycling alkaline effluents, including mother liquor and rinse water, has been performed in scaling up the synthesis of zeolites like NaP1 to assess feasibility and reproducibility unirioja.es.

Recycling all reactants in the mother liquor can lead to their ultimate utilization without waste, effectively reducing synthesis costs and minimizing environmental impact sci-hub.se. Life cycle assessments have shown that synthesizing zeolites with recycled mother liquor can significantly reduce environmental burdens, such as global warming potential and water usage sciopen.com.

The presence of minor quantities of zeolite in the mother liquor can have a detrimental effect on the formation of certain zeolite types, such as zeolite Y researchgate.net. However, studies on crystallization from recycled mother liquor have contributed to the development of models for zeolite formation researchgate.net.

Framework Modification of this compound

Desilication Treatments for Mesopore Generation in this compound

Desilication, also known as alkaline treatment or base leaching, is a top-down post-synthetic method widely employed to introduce mesoporosity into zeolites by selectively extracting silicon atoms from the framework. wikipedia.orgwikipedia.org This process is particularly effective for zeolites with higher Si/Al ratios. The controlled leaching of silicon by hydroxide ions (OH⁻) creates intracrystalline mesopores, which enhance molecular diffusion and accessibility to active sites located within the zeolite crystals. wikipedia.orgwikipedia.org The extent of silicon extraction and the resulting mesopore structure are influenced by factors such as the Si/Al ratio of the parent zeolite, the concentration and type of alkaline solution used, and the treatment time and temperature. wikipedia.orgwikipedia.orgwikipedia.org Alkaline substances used for desilication can include strong bases like sodium hydroxide (NaOH) and weaker bases such as ammonia (B1221849) hydroxide. Weaker basic solutions are often preferred for better control over the desilication process, helping to preserve the zeolite's crystallinity and morphology. Desilication can also lead to an increase in the Al/Si ratio, boosting the cation exchange capacity and improving adsorption performance. wikipedia.org

Isomorphic Substitution in this compound Frameworks (e.g., Ge, B, Ga, Fe, P)

Isomorphic substitution involves replacing framework atoms (typically silicon or aluminum) with other elements of similar ionic radii and coordination requirements during or after zeolite synthesis. This strategy is a powerful tool for tuning the chemical and catalytic properties of zeolites, including acidity and redox behavior. Potential candidates for substitution in tetrahedral sites (T-atoms) include germanium (Ge), boron (B), gallium (Ga), iron (Fe), and phosphorus (P). The incorporation of these heteroatoms into the zeolite framework can alter the local charge distribution and bond angles, thereby influencing the strength and nature of acid sites. For instance, substituting silicon with trivalent cations like Ga³⁺, Fe³⁺, and B³⁺ can change the acid strength of the zeolite structure. Evidence for successful isomorphic substitution includes changes in unit cell dimensions and shifts in lattice vibrations, which can be characterized by techniques like X-ray diffraction and infrared spectroscopy. The incorporation of gallium into this compound frameworks has been reported.

Surface Functionalization and Impregnation of this compound

Surface functionalization and impregnation strategies involve modifying the external and internal surfaces of the zeolite crystals without significantly altering the main framework structure.

Amine Modification for Enhanced Adsorption Properties of this compound

Amine modification is a widely explored method to enhance the adsorption properties of zeolites, particularly for applications such as carbon dioxide (CO₂) capture. This process typically involves impregnating the zeolite with various amines, which can interact chemically with acidic gases like CO₂. The presence of amine groups on the zeolite surface provides additional adsorption sites and can change the dominant adsorption mechanism from physical adsorption to chemical adsorption. Amine modification can influence the zeolite's surface area, pore volume, and pore size distribution, although in some cases, high amine loadings can lead to pore blockage and a decrease in surface area and pore volume. Different types of amines, such as tetraethylenepentamine (B85490) (TEPA), monoethanolamine (MEA), and triethanolamine (B1662121) (TEA), have been successfully used to modify zeolites and improve their CO₂ adsorption capacity. Studies have shown that amine-functionalized zeolites can exhibit enhanced CO₂ adsorption capacity, especially at higher temperatures. For example, studies on amine-modified Zeolite 13X (a Faujasite-type zeolite with similar applications to this compound) have demonstrated improved CO₂ adsorption capacity compared to the unmodified zeolite.

Metal Doping and Ion Exchange Procedures for this compound

Metal doping and ion exchange are common methods for incorporating metal species into zeolites, primarily to introduce catalytic activity or enhance existing properties. Ion exchange involves the replacement of extra-framework cations in the zeolite channels and cages with desired metal cations. This method allows for controlled metal loading and can result in a relatively uniform distribution of metal species within the zeolite structure, often with strong metal-support interactions. Ion exchange is particularly suitable for introducing cationic metals. Impregnation, another method, involves depositing metal species onto the zeolite structure, often followed by calcination to convert the metal precursors into active species.

The incorporation of metal ions can significantly modify the acid properties of the zeolite and introduce redox sites, making the material active for various catalytic reactions, such as selective catalytic reduction (SCR) of nitrogen oxides (NOx) and catalytic cracking. Preferred metals for doping and ion exchange in zeolites for catalytic applications include iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), silver (Ag), vanadium (V), rhodium (Rh), palladium (Pd), platinum (Pt), and iridium (Ir). Iron-doped zeolites, for instance, have shown promise as alternatives to conventional vanadium-based catalysts for NOx reduction due to their high activity and sulfur resistance under hydrothermal conditions. The form and location of the metal species within the zeolite (e.g., isolated ions, small clusters, or nanoparticles) are highly dependent on the preparation method and conditions, and these factors significantly influence the catalytic performance.

Surfactant-Assisted Functionalization of this compound

Surfactant-assisted methods play a significant role in the functionalization and hierarchical structuring of zeolites, including this compound. These techniques often involve the use of organic surfactants as templates or structure-directing agents to introduce additional mesoporosity or to modify the external surface of the zeolite crystals acs.orgbohrium.comcore.ac.uk. The negatively charged surface of zeolite crystals at certain pH levels can interact electrostatically with cationic surfactants, leading to the formation of mesoporous aggregates or influencing the arrangement of nanocrystals espublisher.comoup.com. Surfactant-assisted procedures can also be employed in post-synthetic treatments to create hierarchical structures through framework rearrangement in the presence of surfactant-containing basic solutions rsc.orgnih.gov. This approach can lead to materials exhibiting both mesoscopic ordering and preserved zeolitic crystallinity nih.gov.

Engineering of Hierarchical this compound Structures

Engineering hierarchical structures in this compound involves creating a secondary pore system, typically in the mesopore or macropore range, in addition to its inherent microporosity researchgate.netnih.gov. This hierarchical design aims to improve mass transfer, enhance accessibility to active sites, and mitigate diffusion limitations, particularly for reactions involving larger molecules researchgate.netrsc.orgespublisher.com. Various strategies, categorized as bottom-up or top-down approaches, are employed to achieve this researchgate.netkuleuven.be.

Hard and Soft Templating Methods for this compound Hierarchization

Templating methods are widely used bottom-up approaches for synthesizing hierarchical zeolites. These methods utilize templates to direct the formation of the desired pore structure during the crystallization process researchgate.netespublisher.com. Hard templating involves using pre-shaped solid materials, such as carbon spheres or polymers, as rigid molds around which the zeolite framework is synthesized. The template is subsequently removed, typically by calcination or dissolution, leaving behind a porous replica of the template within the zeolite structure researchgate.net. Soft templating methods utilize self-assembling organic molecules, such as surfactants or polymers, to create transient structures that direct the formation of mesopores or macropores within the zeolite framework during synthesis researchgate.netbohrium.comespublisher.com. The interaction between the zeolite precursor species and the soft template dictates the resulting hierarchical pore architecture bohrium.com. Dual templating techniques, combining both microporous structure-directing agents and mesopore-generating agents, are also employed to create hierarchical structures espublisher.comrsc.org.

Recrystallization Techniques for Secondary Porosity in this compound

Recrystallization is a top-down approach used to introduce secondary porosity into existing microporous zeolites researchgate.netkuleuven.be. This technique typically involves treating the zeolite material under conditions that promote partial dissolution and subsequent recrystallization, leading to the formation of mesopores or macropores acs.orgrsc.org. The process can involve alkaline treatment or other chemical etching methods that selectively remove portions of the zeolite framework, creating a secondary pore network acs.orgrsc.orgrsc.org. The generation of secondary porosity through recrystallization can be influenced by factors such as the etching chemical, solvent, and the properties of the parent zeolite, including its size and Si/Al ratio rsc.org. While conventional desilication (a form of recrystallization) can introduce mesoporosity, it may also lead to a loss in crystallinity and acidity; however, controlled hydrothermal desilication can create larger mesopores while preserving microporosity and acidity due to simultaneous recrystallization acs.org.

Assembly of this compound Nanocrystals for Advanced Architectures

The assembly of zeolite nanocrystals is a bottom-up strategy for constructing hierarchical zeolite structures and advanced architectures researchgate.netbohrium.comrsc.org. This approach involves synthesizing small, discrete zeolite nanocrystals and then assembling them into larger, ordered structures with controlled intercrystalline mesoporosity oup.comresearchgate.net. Techniques such as layer-by-layer assembly can be used to deposit zeolite nanocrystals onto templates, creating hierarchical composites researchgate.net. The self-assembly of zeolite nanocrystals, driven by their high surface free energy, can lead to the formation of hierarchical zeolites with both intra- and inter-crystalline mesopores oup.com. This method allows for tailoring the composition and structure of the resulting materials researchgate.net.

Thermal and Chemical Treatments for this compound Property Modulation

Thermal and chemical treatments are widely used post-synthetic methods to modulate the properties of zeolites, including this compound rsc.orgkuleuven.be. These treatments can influence various characteristics, such as acidity, porosity, and structural stability. Thermal treatments, such as calcination, are commonly used to remove organic templates from the zeolite pores after synthesis, activating the material and creating the final porous structure. High-temperature treatments can also affect the crystallinity and thermal stability of the zeolite. Chemical treatments involve the use of various reagents to modify the zeolite framework or introduce functional groups. Examples include dealumination or desilication processes, which can alter the Si/Al ratio, thereby influencing the acidity and creating secondary porosity espublisher.comkuleuven.bemdpi.com. Acid treatments can be used to remove extra-framework aluminum species and enhance Brønsted acidity rsc.orgrsc.org. Ion exchange with different cations is another chemical treatment that can modify the catalytic and adsorption properties of this compound researchgate.net. The specific chemical treatment and conditions employed can significantly impact the resulting properties of the zeolite mdpi.com. For instance, caustic treatment can adjust the basicity of the zeolite, which is important for certain catalytic processes mdpi.com.

Chemical Compound Information:

| Compound Name | PubChem CID |

| This compound | 146019320 nih.gov |

This compound, a synthetic crystalline aluminosilicate with the empirical formula Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O, stands as a cornerstone material in numerous industrial applications, ranging from detergents and gas separation to catalysis nih.govresearchgate.net. Its efficacy stems from a precisely defined microporous framework, characterized by uniform pore dimensions, expansive surface area, and significant ion-exchange capacity researchgate.netmsrjournal.com. Nevertheless, the inherent microporosity of zeolites can impose limitations on the diffusion of larger molecules, potentially impeding access to active sites and affecting catalytic performance researchgate.netrsc.orgoaepublish.com. To address these challenges and enhance the material's properties, advanced post-synthetic modification techniques and strategies for engineering hierarchical structures have been developed for this compound.

Engineering of Hierarchical Zeolite a Structures

Thermal and Chemical Treatments for this compound Property Modulation

Thermal and chemical treatments are widely applied post-synthetic methods for modulating the properties of zeolites, including this compound rsc.orgkuleuven.be. These treatments can influence various characteristics such as acidity, porosity, and structural stability.

Thermal treatments, such as calcination, are commonly used to remove organic templates from the zeolite pores after synthesis, thereby activating the material and creating the final porous structure. High-temperature treatments can also impact the crystallinity and thermal stability of the zeolite.

Chemical treatments involve the use of various reagents to modify the zeolite framework or introduce functional groups. Examples include dealumination or desilication processes, which can alter the Si/Al ratio, consequently influencing acidity and creating secondary porosity espublisher.comkuleuven.bemdpi.com. Acid treatments can be employed to remove extra-framework aluminum species and enhance Brønsted acidity rsc.orgrsc.org. Ion exchange with different cations is another chemical treatment that can modify the catalytic and adsorption properties of this compound researchgate.net. The specific chemical treatment and conditions used can significantly affect the resulting properties of the zeolite mdpi.com. For instance, caustic treatment can adjust the basicity of the zeolite, which is important for certain catalytic processes mdpi.com.

Advanced Characterization Techniques and Methodologies for Zeolite a Research

Spectroscopic Characterization Methods for Zeolite A

Spectroscopic methods are powerful tools for probing the chemical environment, structure, and presence of various species within this compound. They provide information about the framework vibrations, the nature of acid sites, and the interactions with adsorbed molecules. researchgate.netmdpi.comiitm.ac.inbibliotekanauki.plscielo.bracs.orgresearchgate.netresearchgate.netacs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a well-established technique for characterizing zeolites and related materials, offering atomic-level insights into molecular structure and dynamic behavior. iitm.ac.iniza-online.org It is particularly valuable for determining the local environment and connectivity of atoms within the zeolite framework, such as silicon (²⁹Si) and aluminum (²⁷Al). iza-online.orgillinois.edu While X-ray diffraction (XRD) provides information on long-range order, NMR allows for the investigation of short-range order and local structure. iza-online.org

²⁹Si MAS NMR can provide information about the Si/Al ordering within the tetrahedral framework, which is often difficult to determine by X-ray crystallography alone, especially for synthetic zeolites. illinois.edu The chemical shifts in ²⁹Si NMR spectra are sensitive to the number of aluminum atoms in the coordination sphere of a silicon atom (Si(OAl)n(OSi)₄₋n linkages) and the Si-O-T bond angles (where T is Si or Al). illinois.edu This allows for the determination of the Si/Al ratio in zeolites. illinois.edu

²⁷Al NMR is also used, although the quadrupolar nature of the ²⁷Al nucleus can lead to line broadening. iza-online.orgmdpi.com Recent advancements in solid-state NMR techniques, including double resonance methods, have enabled the investigation of subtle protonic structures and the dynamics of species like bridging acid site protons in zeolites. acs.org Isotopes like ¹⁷O, ³¹P, ¹²⁹Xe, and various charge-compensating cations (e.g., ⁷Li, ²³Na, ³⁹K, ¹³³Cs, ¹⁹⁵Pt) can also be studied using NMR to gain further structural and behavioral insights. iza-online.org

Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques widely used for characterizing zeolites, providing information about framework vibrations, hydroxyl groups, and adsorbed species. researchgate.netmdpi.comiitm.ac.inbibliotekanauki.plresearchgate.netresearchgate.netacs.orgrsc.org

IR spectroscopy is effective for identifying and quantifying functional groups such as Brønsted acid sites (Si-OH-Al), Lewis acid sites, external and internal silanol (B1196071) groups, and extra-framework aluminum. researchgate.netrsc.orgresearchgate.net Adsorption of probe molecules like pyridine (B92270) or ammonia (B1221849) can be used to characterize the nature and strength of acid sites. researchgate.netiza-online.org Framework vibrations of zeolites give rise to characteristic bands in the mid and far-infrared regions. iza-online.org Adsorption and desorption of water can also be monitored by IR spectroscopy, with adsorbed H₂O showing a typical deformation band around 1640 cm⁻¹. iza-online.org

Raman spectroscopy is particularly useful for studying zeolite frameworks and their ring structures. spectroscopyonline.commdpi.comdicp.ac.cn It is less affected by the presence of water compared to IR spectroscopy, making it suitable for in situ studies in aqueous environments, such as during zeolite crystallization. rsc.org Specific Raman bands can be correlated to the presence of different ring sizes within the zeolite structure, such as four-membered rings (around 450–550 cm⁻¹), six-membered rings (around 300–350 cm⁻¹), and eight-membered rings (around 200–250 cm⁻¹). spectroscopyonline.commdpi.com Recent research suggests that Raman bands can be assigned to tricyclic bridges, which are structural motifs involving three zeolite rings sharing a common Si-O-Si bridge. dicp.ac.cn The frequency of a Raman band can correlate with the smallest ring in its corresponding tricyclic bridge. dicp.ac.cn

X-ray Absorption Fine Structure (XAFS) Spectroscopy for this compound Element Probing

X-ray Absorption Fine Structure (XAFS) spectroscopy is an element-selective technique that provides insights into the local atomic structure and electronic state of specific elements within a material. mdpi.comrsc.orgmpg.de It does not require long-range structural ordering, making it suitable for studying crystalline and amorphous solids. mdpi.commpg.de

XAFS includes two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comrsc.orgmpg.de XANES, the region from approximately -10 eV to +50 eV above the absorption edge, provides information about the electronic state of the absorbing atom, including its oxidation state and geometric structure. rsc.org EXAFS, the region from about 50 eV to 1000 eV above the edge, yields details about the local structure around the absorbing atom, such as interatomic distances and coordination numbers of neighboring atoms. rsc.org

XAFS is particularly valuable for probing the environment of specific elements incorporated into or exchanged within the zeolite framework, such as aluminum or transition metal ions. mdpi.comrsc.org It can help determine the location, distribution, and coordination environment of these species. acs.orgnih.gov The elemental selectivity of EXAFS is advantageous when studying materials with substitutional disorder, where diffraction methods may be less effective. mdpi.com

Electron Paramagnetic Resonance (EPR) for this compound Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique used to detect and characterize species with unpaired electrons, such as transition metal ions, radicals, and certain defects, within zeolite materials. bibliotekanauki.plscielo.bracs.orgresearchgate.netcsic.es It provides quantitative data on the amount of EPR-active species and structural information about their coordination environment. csic.es

EPR spectroscopy can be used to study the location and state of paramagnetic ions like Fe³⁺ and Mn²⁺ in zeolites, providing information about their coordination symmetry (e.g., tetrahedral or octahedral) and the nature of their bonding. scielo.br It is also employed to investigate the formation and stabilization of paramagnetic metal clusters, such as silver clusters in this compound. bibliotekanauki.pl Studies have shown that the type and nuclearity of silver clusters stabilized in zeolites can depend on factors like silver concentration and the presence of adsorbed molecules. bibliotekanauki.pl EPR can also track paramagnetic reaction intermediates or poisoning agents like coke during catalytic reactions in zeolites. researchgate.net

Microscopic and Imaging Analysis of this compound Materials

Microscopic techniques provide direct visual information about the morphology, particle size, crystal structure, and spatial distribution of features in zeolite materials. bibliotekanauki.plscielo.brresearchgate.netnih.govnih.gov

Scanning Electron Microscopy (SEM) for this compound Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a widely used technique for examining the external morphology and determining the particle size distribution of zeolite crystals. mdpi.comrsc.orgnih.govnih.govjlu.edu.cntandfonline.com SEM images can reveal the shape of zeolite crystals, their size range, and how they aggregate. tandfonline.comrsc.orgirb.hrscispace.com The resolution of modern SEM allows for detailed observation of particle surfaces and smaller particles. rsc.org

SEM is valuable for assessing the uniformity of particle size and morphology within a zeolite sample, which can be influenced by synthesis conditions. scispace.comrsc.org For instance, studies on zeolite synthesis have shown how variations in parameters like the Si/Al ratio or the presence of seeds can affect crystal size and morphology, as observed through SEM images. scispace.comrsc.org SEM can also be combined with Energy Dispersive X-ray Spectroscopy (EDX) to obtain information about the local elemental composition of individual particles. rsc.orgazonano.com While SEM primarily provides information about the outer surface, techniques like Focused Ion Beam (FIB) can be combined with SEM to reveal internal structures through cross-sectional imaging. rsc.org

Transmission Electron Microscopy (TEM) for this compound Pore Network and Crystal Defects

Transmission Electron Microscopy (TEM), including High-Resolution TEM (HRTEM) and Scanning TEM (STEM), is a powerful tool for the direct visualization of zeolite structures in real space. It allows for the determination of structural properties, morphology, and particle sizes of zeolites. oup.comrsc.org HRTEM, in particular, can directly visualize the lattice images and pore structures of many zeolites. oup.comrsc.org

TEM is extensively used to study the pore network and identify crystal defects and disorders within zeolite materials. rsc.orgpnas.orgencyclopedia.pub Analysis of this compound crystal surfaces by TEM has revealed the presence of incomplete sod cages and provided evidence regarding growth mechanisms. pnas.org While observing smaller pores around 0.3 nm can be challenging due to resolution limits, pores of 0.5 nm or larger are typically observable with TEM techniques like bright-field STEM. hitachi-hightech.com It is important to note that zeolites can be susceptible to damage and charging under the electron beam, requiring sophisticated techniques for optimal observation. hitachi-hightech.com Combining TEM with techniques such as Energy Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS) allows for the investigation of chemical compositions, both qualitatively and quantitatively. oup.com

Advanced Electron Crystallography for this compound Structure Determination (e.g., RED, HRTEM, 3D ED, cRED)

Electron crystallography methods, particularly three-dimensional electron diffraction (3D ED) techniques, have become increasingly successful for the structure determination of materials with sub-micrometer sized crystals, which is often the case for polycrystalline zeolites. rsc.orgdiva-portal.orgresearchgate.netdiva-portal.orgnih.gov Techniques such as Rotation Electron Diffraction (RED), HRTEM, 3D ED, and continuous rotation electron diffraction (cRED) provide atomic-level information about the structure. rsc.orgdiva-portal.orgnih.gov

3D ED methods are powerful for the ab initio structure determination of ordered crystalline materials and have been used to solve the structures of new zeolites and those that were previously difficult to solve by conventional methods. rsc.orgresearchgate.net HRTEM imaging is particularly useful for studying disordered materials and can be effectively combined with 3D ED or RED for a more complete structural analysis. rsc.orgdiva-portal.orgresearchgate.net The development of techniques like cRED has significantly reduced data collection time, making electron crystallography more accessible for beam-sensitive materials like zeolites. rsc.orgdiva-portal.org These advanced methods can reveal detailed structural features beyond the basic framework, including the location of heteroatoms and various types of structural disorder. Electron crystallography plays a vital role in tackling the challenges associated with determining the complex structures of zeolites. diva-portal.orgresearchgate.net

Chemical Imaging Techniques (e.g., STXM, CFM, 2PFM, PiFM, APT) for this compound Compositional Mapping

Chemical imaging techniques are employed to map the elemental composition and chemical states within zeolite materials at the micro- to nanoscale. These methods are crucial for understanding the relationship between the structure, composition, and performance of zeolites. researchgate.netresearchgate.netnih.gov Examples of such techniques include Scanning Transmission X-ray Microscopy (STXM), Confocal Fluorescence Microscopy (CFM), Two-Photon Fluorescence Microscopy (2PFM), Photo-induced Force Microscopy (PiFM), and Atom Probe Tomography (APT). researchgate.netoup.com

APT stands out for its ability to produce 3D compositional reconstructions with sub-nanometer resolution, providing unique insights into the distribution of elements within the zeolite framework and pores. researchgate.netnih.gov STXM imaging can reveal intra- and inter-particle heterogeneities in elemental distribution. researchgate.netoup.com CFM can be used to probe the accessibility and internal pore structure of zeolite crystals, often utilizing fluorescent probe molecules that can stain defects and imperfections. oup.comd-nb.info While specific examples for this compound using all these techniques might not be extensively documented in every search result, these methods are broadly applicable to zeolites for obtaining detailed compositional maps and understanding spatial variations in chemical properties.

Diffraction Methods for this compound Structural Insights

Diffraction methods, primarily X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS), are fundamental techniques for obtaining structural information about zeolites in reciprocal space. rsc.orgresearchgate.net These techniques provide averaged information about the material's bulk structure. rsc.orgresearchgate.net

X-ray Diffraction (XRD) for this compound Crystal Structure and Phase Purity

X-ray Diffraction (XRD) is a conventional and widely used technique for the characterization of zeolites, including this compound. oup.comresearchgate.netmdpi.comresearchgate.netnhbs.com It is essential for determining the crystal structure, assessing phase purity, and quantifying the crystallinity of zeolite samples. oup.comresearchgate.netmdpi.comresearchgate.netnhbs.comscirp.orgiza-structure.orgresearchgate.netrsc.org The analysis of XRD patterns can reveal important details about the zeolite system, such as perturbations in the framework structure, variations in crystal morphology, the presence of extra framework material, crystallite size, and the setting and occupation of cation sites. scirp.org

XRD is routinely used to identify synthesized zeolite phases by comparing experimental patterns to collections of simulated or reference XRD powder patterns for zeolites, allowing for the assessment of structural purity. iza-structure.orgresearchgate.net Studies on the synthesis of this compound often utilize XRD to confirm the formation of the desired phase, demonstrate high purity and good crystallinity, and identify potential impurity phases like hydroxysodalite (B1173353) or quartz that might form depending on synthesis conditions. researchgate.netrsc.orguu.nl In situ XRD studies have also been employed to investigate the structural stability and phase transitions of this compound under extreme conditions, such as high pressure and high temperature. acs.org For zeolites that are primarily obtained as polycrystalline powders, powder diffraction methods, including advanced approaches for structure solution, are particularly important. researchgate.netresearchgate.net XRD data can also be used to quantify unit cell parameters and observe their changes, for instance, due to elemental substitution within the framework. uu.nl

Small-Angle X-ray Scattering (SAXS) for this compound Formation Studies

Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the structure of materials on the nanometer scale, making it particularly useful for studying the early stages of zeolite formation. uu.nlnih.govosti.govresearchgate.net In situ, time-resolved SAXS studies allow researchers to identify and track the evolution of precrystalline and crystalline particles during the zeolite synthesis process. uu.nlnih.gov

SAXS investigations of this compound formation from clear solutions have shown the initial increase in scattering intensity and diameter of nanoparticles, followed by their aggregation. uu.nl These studies indicate a mechanism involving the formation of amorphous nanoparticles that become increasingly stable before growth continues through the addition to aggregates. uu.nl SAXS can reveal the reorganization and evolution of nanosized particles during the nucleation and crystallization stages of zeolite formation, which is dependent on the properties of the precursor solution. nih.gov Combining SAXS with Wide-Angle X-ray Scattering (WAXS) and Dynamic Light Scattering (DLS) provides a more comprehensive understanding of the entire formation process, covering different length scales. uu.nlnih.gov

Porous Structural Analysis of this compound

This compound is characterized as a microporous crystalline material with a well-defined system of uniformly sized pores and channels. hitachi-hightech.comdiva-portal.orgmdpi.comaip.orgmdpi.com The IUPAC recommendations classify pores into micropores (< 2 nm), mesopores (2-50 nm), and macropores (> 50 nm). mdpi.com The pores in this compound typically fall within the micropore range. hitachi-hightech.commdpi.commdpi.com

Analyzing the porous structure of this compound is critical as the pore size distribution significantly influences properties such as permeability and strength. mdpi.com Various techniques are employed for porous structural analysis. Nitrogen adsorption/desorption measurements, including BET analysis, are commonly used to determine the specific surface area and pore volume. hitachi-hightech.commdpi.comresearchgate.net Mercury intrusion porosimetry (MIP) is another widely used method for assessing pore size distribution. mdpi.com

Direct observation of the pore network is possible through electron microscopy techniques like TEM and HRTEM. rsc.orghitachi-hightech.com Structural defects can also influence the accessibility and adsorption properties within the porous network. d-nb.info Furthermore, research explores the introduction of mesoporosity into the microporous zeolite matrix to improve diffusion and enhance catalytic efficiency, highlighting the importance of understanding and controlling the porous architecture. rsc.orgmdpi.com

Nitrogen Adsorption/Desorption Isotherms for this compound Surface Area and Pore Volume

Nitrogen adsorption/desorption isotherms are a standard and highly effective method for determining the surface area and pore volume of porous materials like this compound. cgu.org.twuobaghdad.edu.iqmicrotrac.com This technique typically involves measuring the amount of nitrogen gas adsorbed and desorbed by the zeolite sample at a constant low temperature, such as 77 K (-196°C). cgu.org.twuobaghdad.edu.iqlidsen.com The resulting adsorption-desorption isotherms provide valuable information about the material's textural properties, including its specific surface area and pore size distribution. uobaghdad.edu.iqlidsen.comresearchgate.net

For microporous materials like zeolites, Type I isotherms are characteristic, indicating that pore filling occurs at low relative pressures. microtrac.comlidsen.com However, some zeolites, including this compound, can exhibit Type IV isotherms with hysteresis loops, suggesting the coexistence of mesoporous structures, which might arise from intercrystalline voids or modifications. cgu.org.tw

The Brunauer-Emmett-Teller (BET) method is commonly applied to the adsorption data to calculate the total surface area. cgu.org.twuobaghdad.edu.iqlidsen.com The t-plot method can be used to differentiate and calculate both the micropore volume and surface area. cgu.org.twlidsen.com The Barrett, Joyner, and Halenda (BJH) model is often employed with the desorption data to determine the pore size distribution and average pore volume, particularly for mesopores. uobaghdad.edu.iq

Research findings using nitrogen adsorption/desorption have shown how modifications, such as ion exchange, can significantly impact the textural properties of zeolites. For instance, a study on NaX and FeX zeolites demonstrated that the ion-exchange process led to a decrease in both surface area and adsorption capacity compared to the parent NaX zeolite. uobaghdad.edu.iq

Here is an example of how data from nitrogen adsorption-desorption could be presented, based on the findings for NaX and FeX zeolites uobaghdad.edu.iq:

| Zeolite Type | BET Surface Area (m²/g) | Adsorption Capacity (cm³/g) | BJH Pore Volume (cm³/g) | BJH Mode Pore Size Diameter (nm) |

| NaX | 569.14 | 188.39 | 0.3490 | 2.45 |

| FeX | 213.31 | 68.05 | 0.2768 | 5.19 |

Permporometry and Diffusion Coefficient Measurements in this compound Membranes

Permporometry is a powerful, non-destructive technique specifically designed to characterize the flow-through properties and defects in membranes, including zeolite membranes. researchgate.netresearchgate.net This method involves monitoring the permeance of a non-adsorbing gas (such as helium) through the membrane as a function of the partial pressure or activity of a strongly adsorbing compound (like n-hexane). researchgate.netdiva-portal.org

The principle behind permporometry is that the adsorbing molecules preferentially condense or adsorb within the smallest pores, including the zeolite's intrinsic micropores and any small defects, effectively blocking the transport of the non-adsorbing gas through these pathways. As the concentration of the adsorbate increases, larger pores and defects become blocked. By analyzing the decrease in the non-adsorbing gas permeance as a function of the adsorbate's relative pressure, information about the size and distribution of flow-through pathways, particularly defects, can be obtained. diva-portal.org

The relationship between the adsorbate concentration and the size of the blocked pores can be described by equations such as the Horvath-Kawazoe (HK) equation or the Kelvin equation. Assuming a specific type of diffusion through the open defects (e.g., Knudsen diffusion), a defect size distribution for the membrane can be estimated. diva-portal.org

Permporometry is invaluable for assessing the quality of zeolite membranes, as the presence of defects significantly impacts their separation performance. scispace.com Studies have shown that even thin zeolite films can contain flow-through defects. researchgate.net The technique has been refined to detect very small defects, even within the micropore range. The data obtained from permporometry can also be used to predict the permeance of larger molecules through defects in separation experiments and estimate separation factors. researchgate.netdiva-portal.org

In-situ and Operando Characterization of this compound Systems

In-situ and operando characterization techniques are increasingly vital for understanding the dynamic behavior of zeolites under realistic working conditions, such as during catalytic reactions or adsorption processes. nih.govnih.govfastercapital.comrsc.org Unlike ex-situ methods, which analyze materials before and after a process, in-situ and operando techniques allow for the monitoring of structural, chemical, and performance changes as they occur. nih.govrsc.org Operando analysis, specifically, combines in-situ characterization with simultaneous measurement of catalytic performance (e.g., product tracing by online mass spectrometry or gas chromatography), enabling direct correlation between the material's state and its activity. nih.gov

These techniques provide critical insights into reaction mechanisms, the nature of active sites, and deactivation pathways. nih.govnih.govfastercapital.comrsc.org

Monitoring this compound Structure-Composition-Performance Relationships under Reaction Conditions

Understanding the complex interplay between the structure, composition, and performance of zeolites under reaction conditions is paramount for designing improved materials. In-situ and operando techniques allow researchers to directly observe how changes in the zeolite framework, the state of extra-framework species, or the presence of adsorbed molecules affect catalytic activity and selectivity. nih.govoup.comnih.govresearchgate.net

Techniques such as in-situ X-ray absorption spectroscopy (XAS) can provide information on the oxidation state and coordination environment of metal sites within metal-exchanged zeolites during catalysis. fastercapital.comnih.govrsc.org In-situ infrared (IR) spectroscopy is useful for monitoring adsorbed species and their transformations, shedding light on reaction intermediates and mechanisms. fastercapital.commdpi.com Solid-state nuclear magnetic resonance (ssNMR) is another powerful tool for characterizing both the zeolite framework and organic species present during a reaction. rsc.org

These methods have been applied to study various reactions catalyzed by zeolites, including methanol-to-hydrocarbons (MTH) processes and methane (B114726) oxidation. rsc.orgresearchgate.netmdpi.com By correlating the spectroscopic data with catalytic performance data collected simultaneously in operando mode, researchers can establish structure-activity relationships. nih.govoup.comnih.govresearchgate.net For example, operando FTIR has been used to study CO2 methanation over Ru/Zeolite catalysts, identifying adsorbed species and reaction intermediates under thermal and plasma-assisted conditions. mdpi.com

Analysis of this compound Deactivation Mechanisms in Operando Mode

Catalyst deactivation is a major challenge in many industrial processes utilizing zeolites. Operando characterization is particularly valuable for understanding the mechanisms of deactivation, such as coking, poisoning, or structural degradation, as they occur under realistic reaction conditions. nih.govnih.govmdpi.com By monitoring changes in the zeolite's properties and correlating them with the decline in catalytic performance, researchers can identify the nature of deactivating species and the parts of the zeolite most affected. nih.govmdpi.com

Techniques like in-situ IR and UV-Vis spectroscopy, XRD, and NMR can be used in operando mode to investigate the nature and location of coke deposits on deactivated catalysts. mdpi.com Confocal fluorescence microscopy has also been used for post-mortem analysis to reveal the spatial distribution and nature of coke within zeolite extrudates. researchgate.net

Studies on zeolite deactivation in processes like catalytic pyrolysis of plastic wastes and biomass conversion have utilized these techniques to understand how coke formation affects catalytic activity and selectivity. mdpi.comresearchgate.net These studies can reveal, for instance, that coke preferentially deactivates strong Brønsted acid sites or forms at the pore mouth, hindering access to the internal structure. mdpi.comresearchgate.net Understanding these mechanisms through operando analysis is crucial for developing strategies to mitigate deactivation and improve catalyst longevity. mdpi.com

Theoretical and Computational Investigations of Zeolite a

Quantum Mechanical Modeling of Zeolite A Systems

Quantum mechanical (QM) methods are crucial for studying the electronic structure, bonding, and reactivity of this compound, particularly focusing on the active sites within the framework.

Density Functional Theory (DFT) Applications for this compound Structure, Acidity, and Reactivity

Density Functional Theory (DFT) is a widely used QM method for investigating the structural, acidic, and reactive properties of zeolites, including this compound rsc.orgnih.govosti.govresearchgate.net. DFT calculations can accurately reproduce zeolite geometries, although they may slightly overestimate bond lengths and underestimate some angles compared to experimental data nih.gov. Dispersion-corrected functionals within DFT are particularly effective for describing adsorption processes in zeolites nih.gov.

DFT studies have been applied to model the structure and acidity of various zeolite models, including those related to this compound, by examining clusters of varying sizes representing catalytic sites osti.gov. These studies have shown that while internal coordinates converge quickly with increasing model size, properties like deprotonation energies, which are indicative of acidity, require larger models for convergence osti.gov. The acidity of zeolites, a key factor in their catalytic activity, can be assessed computationally by calculating the adsorption energies of basic probe molecules such as ammonia (B1221849) or pyridine (B92270) on Brønsted acid sites (BAS) nih.govresearchgate.net. Periodic DFT calculations on faujasite-type zeolites have demonstrated that acid strength generally increases with a rising Si/Al ratio, leveling off at higher ratios researchgate.net. The presence of extra-framework aluminum (EFAl) species can also significantly enhance Brønsted acidity researchgate.net.

DFT is also instrumental in understanding the reactivity of zeolites in various catalytic processes. For instance, periodic DFT calculations have been used to correlate the catalytic reactivity of faujasite toward protolytic propane (B168953) cracking with its characterized acidity researchgate.net. Computational studies using DFT have also explored the effect of incorporating heteroatoms into the zeolite framework on acidity and reactivity researchgate.netacs.org.

QM/MM Approaches for this compound Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are employed to study reaction mechanisms in zeolites, offering a balance between computational cost and accuracy nih.govosti.gov. In this approach, a small region containing the active site and reacting molecules is treated with high-level QM methods, while the surrounding zeolite framework is described by less computationally expensive molecular mechanics (MM) force fields nih.govacs.org. This allows for the inclusion of the electrostatic and geometric effects of the extended zeolite lattice on the reaction occurring at the active site nih.govacs.org.

QM/MM simulations have been applied to investigate various reactions catalyzed by zeolites, including hydrocarbon cracking and the conversion of methanol-to-hydrocarbons (MTH) rsc.orgosti.govescholarship.org. These studies can provide insights into reaction pathways, transition states, and energy barriers, helping to elucidate the molecular-level details of catalytic processes rsc.orgescholarship.org. For example, QM/MM investigations have explored the reaction mechanisms involving zeolite-bound methoxy (B1213986) and carbene groups in the MTH process rsc.org.

The success of QM/MM methods in describing reactions in zeolites depends on accurately combining the QM and MM parts of the model, including the proper selection of charges and Lennard-Jones parameters for the MM region acs.orgscispace.com.

Cluster Model and Periodic Calculations for this compound Active Site Studies

Two primary approaches for modeling zeolite active sites using quantum mechanical methods are cluster models and periodic calculations researchgate.netpsu.edunih.govmdpi.com.

Cluster models represent the active site as a finite fragment of the zeolite lattice psu.edunih.govmdpi.com. These models typically include a few tetrahedral (T) atoms (Si, Al) and are terminated with monovalent atoms, such as hydrogen, to satisfy valency psu.edu. While computationally less demanding than periodic calculations, bare cluster models have limitations in capturing long-range electrostatic effects and the full geometric and electronic environment of the active site psu.edu. Embedded cluster methods aim to address these limitations by incorporating the electrostatic effects of the surrounding lattice into the QM calculation psu.eduresearchgate.net.

Periodic calculations, on the other hand, treat the zeolite as an infinite, repeating structure using periodic boundary conditions psu.edunih.govmdpi.com. This approach naturally includes the long-range interactions and the extended environment of the active site psu.edunih.gov. Periodic DFT calculations have been particularly useful for modeling periodic supercells involving the active site and substrate, allowing for the calculation of energy gradients and molecular dynamics simulations psu.edu.

Both cluster and periodic models have been used to study the structure and acidity of zeolite active sites osti.govrsc.org. Comparative studies using DFT with both approaches for pyridine adsorption in H-ZSM-5 zeolite have shown that periodic models tend to yield adsorption energies in better agreement with experimental data, highlighting the importance of long-range interactions rsc.org. The choice between cluster and periodic models often depends on the specific property being investigated and the computational resources available mdpi.com.

Molecular Dynamics Simulations for this compound Phenomena

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of atoms and molecules in zeolites, providing insights into dynamic processes such as adsorption, diffusion, and the interplay between the zeolite structure and guest molecules acs.orgresearchgate.nettandfonline.comtandfonline.comumass.edutandfonline.comresearchgate.nettandfonline.comepfl.chresearchgate.net.

Dynamic Simulations of Adsorption and Diffusion within this compound Pores